molecular formula C14H20O B12689326 1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one CAS No. 93942-51-9

1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one

Cat. No.: B12689326
CAS No.: 93942-51-9
M. Wt: 204.31 g/mol
InChI Key: VRAUAPMNLFSVNI-AATRIKPKSA-N
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Description

1-(4,7,7-Trimethylbicyclo(410)hept-3-en-3-yl)-2-buten-1-one is an organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one typically involves the reaction of 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene with butenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene: A related compound with a similar bicyclic structure.

    2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl trimethoxysilane: Another compound with a bicyclic structure, used as a coupling agent in various applications.

Uniqueness

1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one is unique due to its specific combination of a bicyclic structure and a butenone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

93942-51-9

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(E)-1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-3-enyl)but-2-en-1-one

InChI

InChI=1S/C14H20O/c1-5-6-13(15)10-8-12-11(7-9(10)2)14(12,3)4/h5-6,11-12H,7-8H2,1-4H3/b6-5+

InChI Key

VRAUAPMNLFSVNI-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C(=O)C1=C(CC2C(C1)C2(C)C)C

Canonical SMILES

CC=CC(=O)C1=C(CC2C(C1)C2(C)C)C

Origin of Product

United States

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